2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include benzofuran-2,3-dione, pyrazoline derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The pyrazole and pyridine rings can bind to specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-2,2-dimethyl-7-benzofuranol: A benzofuran derivative with similar structural features.
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: A compound with a similar heterocyclic structure.
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide is unique due to its combination of benzofuran, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-22(2)12-16-5-4-6-19(21(16)29-22)28-14-20(27)24-13-17-11-18(25-26(17)3)15-7-9-23-10-8-15/h4-11H,12-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLAXVNUEDJFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC(=NN3C)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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